Benzoic acid, 2-[(2-furanylmethylene)amino]-
Description
Benzoic acid, 2-[(2-furanylmethylene)amino]- (IUPAC name: 2-[(Furan-2-ylmethylene)amino]benzoic acid) is a substituted benzoic acid derivative featuring a furan-derived Schiff base moiety. This compound is characterized by a planar aromatic benzoic acid core, with an imine (-C=N-) linkage connecting the 2-amino position to a 2-furanylmethylene group.
Structural elucidation of such compounds often employs nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography, as evidenced by studies on related structures .
Properties
CAS No. |
63098-85-1 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-(furan-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C12H9NO3/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-8H,(H,14,15) |
InChI Key |
WRRBRKFIQKGYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-furanylmethylene)amino]- can be achieved through several methods. One common approach involves the Ullmann reaction under microwave irradiation. This method has been optimized to produce high yields of the desired compound . The reaction typically involves the coupling of 2-aminobenzoic acid with a furanylmethylene derivative in the presence of a copper catalyst and a base.
Industrial Production Methods
Industrial production of benzoic acid, 2-[(2-furanylmethylene)amino]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-furanylmethylene)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The furanylmethylene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome and yield of the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 2-[(2-furanylmethylene)amino]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Industry: In the industrial sector, the compound can be used in the production of polymers, coatings, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-furanylmethylene)amino]- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between benzoic acid, 2-[(2-furanylmethylene)amino]- and selected analogs:
Physicochemical Properties
- Solubility: The presence of the -COOH group in benzoic acid, 2-[(2-furanylmethylene)amino]- enhances solubility in polar solvents (e.g., ethanol, DMSO). In contrast, esterified analogs (e.g., methyl or ethyl esters) exhibit reduced polarity and increased lipophilicity .
- Acidity : The electron-withdrawing furan ring may slightly increase the acidity of the -COOH group compared to unsubstituted benzoic acid (pKa ~4.2). Brominated analogs (e.g., CAS 57039-60-8) likely exhibit stronger acidity due to the electron-withdrawing Br atom .
Biological Activity
Benzoic acid derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these compounds, Benzoic acid, 2-[(2-furanylmethylene)amino]- (CAS Number: 63098-85-1) is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzoic acid core with a furan moiety linked via a methylene bridge to an amino group. The presence of both aromatic and heterocyclic components contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzoic acid derivatives against Pseudomonas aeruginosa , a common pathogen associated with biofilm formation. The compound demonstrated notable inhibition of biofilm formation at concentrations of 2 mM and 3 mM, achieving up to 67% inhibition at the higher concentration .
| Compound Concentration (mM) | % Inhibition |
|---|---|
| 2 | 28 |
| 3 | 67 |
Anticancer Activity
In vitro studies have shown that benzoic acid derivatives can enhance the activity of proteolytic systems involved in cellular homeostasis. Specifically, derivatives isolated from Bjerkandera adusta were found to promote the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Notably, one derivative exhibited a 467% increase in cathepsins B and L activity in fibroblast assays .
Cytotoxicity Evaluation
The cytotoxic effects of benzoic acid derivatives were assessed in various cancer cell lines, including Hep-G2 and A2058. The results indicated minimal cytotoxicity across these lines, suggesting a favorable safety profile for potential therapeutic applications .
The biological activity of benzoic acid derivatives is attributed to several mechanisms:
- Quorum Sensing Inhibition: The ability to disrupt quorum sensing in bacteria plays a crucial role in their antimicrobial efficacy. This mechanism involves interfering with the signaling pathways that regulate virulence factor expression in pathogens .
- Proteostasis Modulation: By enhancing the activity of key proteolytic pathways, these compounds may counteract cellular aging processes and improve protein degradation efficiency .
Case Studies
- Inhibition of Biofilm Formation: A study involving two specific benzoic acid derivatives demonstrated their potential in inhibiting biofilm formation in Pseudomonas aeruginosa , highlighting their application in treating infections associated with biofilms .
- Proteolytic Pathway Activation: Research on derivatives from Bjerkandera adusta revealed significant activation of proteolytic pathways, suggesting their potential as anti-aging agents through modulation of cellular homeostasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
